molecular formula C7H4Cl2N2 B1424182 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190317-44-2

3,7-dichloro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1424182
M. Wt: 187.02 g/mol
InChI Key: YBHYTJOZUHOPTG-UHFFFAOYSA-N
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Description

3,7-dichloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and N-methyl piperazine was refluxed in ethanol for 2 hours to afford a product .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . These compounds have been designed, synthesized, and investigated for in vitro anti-diabetic potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been analyzed . The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Azaindoles : A study describes the use of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks for synthesizing 4-substituted 7-azaindole derivatives, demonstrating the compound's utility in organic synthesis (Figueroa‐Pérez et al., 2006).

  • Efficient Synthesis of Pharmaceutical Intermediates : A practical synthesis method for a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was developed using a palladium-catalyzed cyanation/reduction sequence. This highlights the compound's role in pharmaceutical manufacturing (Wang et al., 2006).

  • Synthesis of Pyrrolo-pyridines and Related Compounds : Research on the deprotonation of 3-methylazines followed by reaction with benzonitrile shows a method to synthesize 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, expanding the chemical synthesis applications of these compounds (Davis et al., 1992).

Biological and Pharmaceutical Applications

  • Potential in Treating Diseases of the Nervous and Immune Systems : Pyrrolo[3,4-c]pyridine derivatives, closely related to 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine, have been found to have a broad spectrum of pharmacological properties, potentially useful in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).

  • Fungicidal Activity : Certain 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate significant fungicidal activity, suggesting potential agricultural applications (Minakata et al., 1997).

Material Science

  • Semiconducting Materials : Nitrogen-embedded small molecules synthesized from 1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives, including 4,6-dichloro variants, have been studied for their optical, electrochemical, and carrier transport properties, indicating their potential in material science applications (Zhou et al., 2019).

Future Directions

The future directions in the research of 1H-pyrrolo[2,3-b]pyridine derivatives involve their potential use in the treatment of diseases. For example, these compounds have been investigated for their in vitro anti-diabetic potential . Furthermore, they have been reported to have potent activities against FGFR1, 2, and 3, suggesting their potential use in cancer therapy .

properties

IUPAC Name

3,7-dichloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHYTJOZUHOPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dichloro-1H-pyrrolo[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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